molecular formula C20H28N8O4S B1679666 1H-Pyrazolo(4,3-d)pyrimidine-3-carboxamide, 1-(2-ethoxyethyl)-5-(ethylmethylamino)-7-((4-methyl-2-pyridinyl)amino)-N-(methylsulfonyl) CAS No. 853003-48-2

1H-Pyrazolo(4,3-d)pyrimidine-3-carboxamide, 1-(2-ethoxyethyl)-5-(ethylmethylamino)-7-((4-methyl-2-pyridinyl)amino)-N-(methylsulfonyl)

Número de catálogo: B1679666
Número CAS: 853003-48-2
Peso molecular: 476.6 g/mol
Clave InChI: ZUHZNKJIJDAJFD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

PF-00489791 experimenta varias reacciones químicas, incluyendo:

    Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

    Reducción: Las reacciones de reducción pueden implicar reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.

    Sustitución: Los reactivos comunes para reacciones de sustitución incluyen halógenos y nucleófilos como aminas o tioles.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Overview

The pyrazolo[3,4-d]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit significant inhibitory activity against various cancer cell lines.

Case Studies

  • Inhibition of Tumor Cell Proliferation : A study demonstrated that a related pyrazolo[3,4-d]pyrimidine derivative showed high inhibitory activity against A549 lung cancer cells with an IC50 value of 2.24 µM, outperforming doxorubicin (IC50 of 9.20 µM) as a positive control . The compound induced apoptosis in these cells, suggesting its potential as a novel anticancer agent.
  • Src Kinase Inhibition : Another study focused on the structure-activity relationship of pyrazolo[3,4-d]pyrimidine derivatives, identifying compounds that inhibit Src kinase activity. These compounds exhibited promising anticancer effects by targeting the Src signaling pathway, which is often dysregulated in cancer .

Summary Table of Anticancer Efficacy

CompoundCancer Cell LineIC50 (µM)Reference
1aA5492.24
1dMCF-71.74
6eSrc Kinase-

Overview

The compound has also shown promise in treating chronic kidney disease (CKD), particularly diabetic nephropathy.

Clinical Applications

  • HIF-PHD Inhibition : Pyrazolo[4,3-d]pyrimidine derivatives have been identified as inhibitors of hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD). This inhibition promotes erythropoietin production, which is crucial for managing renal anemia associated with CKD. In animal models, these compounds have been shown to increase hemoglobin levels significantly after administration .
  • Therapeutic Formulations : Recent patents highlight the use of this compound in formulations aimed at delaying CKD progression and preventing end-stage renal disease (ESRD). The formulations are designed to provide effective treatment options for patients suffering from advanced stages of kidney disease .

Summary Table of Renal Applications

ApplicationMechanismReference
HIF-PHD InhibitionIncreases erythropoietin production
CKD TreatmentDelays progression of CKD

Actividad Biológica

The compound 1H-Pyrazolo(4,3-d)pyrimidine-3-carboxamide, 1-(2-ethoxyethyl)-5-(ethylmethylamino)-7-((4-methyl-2-pyridinyl)amino)-N-(methylsulfonyl) belongs to a class of heterocyclic compounds that have gained attention for their diverse biological activities, particularly in cancer therapy and the treatment of renal anemia. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD)
    • Pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of HIF-PHD, which stabilizes hypoxia-inducible factors (HIFs) leading to increased erythropoietin (EPO) production. This mechanism is particularly beneficial in treating renal anemia by enhancing red blood cell production and improving hemoglobin levels in anemic models .
  • Anticancer Properties
    • Compounds with a pyrazolo[3,4-d]pyrimidine scaffold have shown significant cytotoxic effects against various cancer cell lines. For instance, one derivative demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, indicating strong potential as an anticancer agent . The ability to induce apoptosis in cancer cells has been linked to the compound's structural characteristics and its interaction with cellular pathways .

Structure-Activity Relationship (SAR)

The biological activity of the pyrazolo[4,3-d]pyrimidine derivatives is heavily influenced by their structural components. Modifications to the core structure can enhance or diminish their efficacy. For example:

  • Compound Variants : Different substitutions on the pyrazolo ring can lead to varying inhibitory activities against specific targets such as EGFR (epidermal growth factor receptor). Compound 12b , for instance, exhibited potent anti-proliferative activity with IC50 values as low as 0.016 µM against wild-type EGFR .

Case Studies

  • Efficacy in Renal Anemia Models
    • In a study involving rats with induced renal anemia, oral administration of a pyrazolo[4,3-d]pyrimidine derivative led to significant increases in serum EPO levels and improved hemoglobin concentrations over a four-week period .
  • Antitumor Activity Assessment
    • A series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their anticancer properties across multiple cell lines (e.g., A549, HepG2). The results indicated that certain modifications could enhance apoptotic induction and cell cycle arrest at specific phases (S and G2/M), further supporting their role as potential anticancer agents .

Data Tables

CompoundTargetIC50 (µM)Mechanism
1aA5492.24Apoptosis induction
12bEGFR WT0.016Kinase inhibition
19Renal Anemia ModelN/AHIF-PHD inhibition

Propiedades

IUPAC Name

1-(2-ethoxyethyl)-5-[ethyl(methyl)amino]-7-[(4-methylpyridin-2-yl)amino]-N-methylsulfonylpyrazolo[4,3-d]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N8O4S/c1-6-27(4)20-23-15-16(19(29)26-33(5,30)31)25-28(10-11-32-7-2)17(15)18(24-20)22-14-12-13(3)8-9-21-14/h8-9,12H,6-7,10-11H2,1-5H3,(H,26,29)(H,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHZNKJIJDAJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=NC2=C(C(=N1)NC3=NC=CC(=C3)C)N(N=C2C(=O)NS(=O)(=O)C)CCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853003-48-2
Record name PF-00489791
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0853003482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-00489791
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11736
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-00489791
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S27T3DSZ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The chloro compound of Step 9 (110 mg, 0.24 mmol), N-methyl-ethylamine (79 mg, 1.2 mmol), N-ethyldiisopropylamine (210 μL, 1.20 mmol) and caesium fluoride (37 mg, 0.24 mmol) were dissolved in dimethyl sulphoxide (1 mL) and the reaction mixture heated to 110° C. for 5 hours in a ReactiVial™. The reaction mixture was partitioned between ethyl acetate (10 mL) and water (10 mL) and the organic phase separated and washed with water (2×10 mL). The organic phase was then dried over magnesium sulphate and concentrated in vacuo. The residue was purified by column chromatography on silica gel eluting with dichloromethane:methanol 99:1 to 97:3. The purified material was evaporated and dried to yield a pale yellow solid (66 mg). The PXRD pattern for the solid is shown as FIG. 14.
Name
chloro
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
79 mg
Type
reactant
Reaction Step One
Quantity
210 μL
Type
reactant
Reaction Step One
Quantity
37 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo(4,3-d)pyrimidine-3-carboxamide, 1-(2-ethoxyethyl)-5-(ethylmethylamino)-7-((4-methyl-2-pyridinyl)amino)-N-(methylsulfonyl)
Reactant of Route 2
Reactant of Route 2
1H-Pyrazolo(4,3-d)pyrimidine-3-carboxamide, 1-(2-ethoxyethyl)-5-(ethylmethylamino)-7-((4-methyl-2-pyridinyl)amino)-N-(methylsulfonyl)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.